molecular formula C18H17N3O3 B2978319 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide CAS No. 941965-54-4

N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide

Cat. No. B2978319
CAS RN: 941965-54-4
M. Wt: 323.352
InChI Key: GMPZYRJYIHTIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .


Synthesis Analysis

The synthesis of this compound involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The reaction proceeds under mild conditions and can be executed on a gram scale .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 299.348 Da . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Heterocyclic compounds, particularly those incorporating pyrimidine and pyrazole moieties, have been synthesized and evaluated for their biological activities. For instance, compounds with pyrimidine linked to pyrazole structures have shown significant insecticidal and antimicrobial potential, illustrating the importance of such structures in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020). Similar research has been conducted on pyrimidinone and oxazinone derivatives, indicating their promising antibacterial and antifungal activities (Hossan et al., 2012).

Radioisotope Labeling for PET Imaging

Compounds structurally related to the query have been radiolabeled for use in positron emission tomography (PET) imaging. For example, [18F]PBR111, a derivative of pyrazolo[1,5-a]pyrimidine, has been synthesized and demonstrated as a selective radioligand for imaging the translocator protein (18 kDa), highlighting the application of these compounds in neuroimaging and the study of neurodegenerative diseases (Dollé et al., 2008).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of pyrimidin-derivatives have been explored, emphasizing the potential of these compounds in addressing microbial resistance. For instance, derivatives containing the pyrimidin-2-amine structure have been found to exhibit antifungal effects against significant types of fungi, demonstrating their potential as antifungal agents (Jafar et al., 2017).

Crystal Structure Analysis for Molecular Design

The crystal structure analysis of compounds related to the query provides insights into their molecular configuration, essential for drug design and development. Studies on diaminopyrimidin-thioacetamide derivatives have contributed to understanding the molecular basis of their biological activities, facilitating the design of more effective compounds (Subasri et al., 2017).

properties

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-7-6-10-21-17(12)19-13(2)16(18(21)23)20-15(22)11-24-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPZYRJYIHTIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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